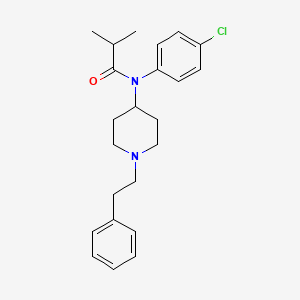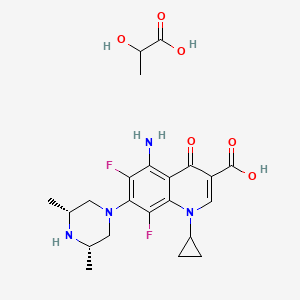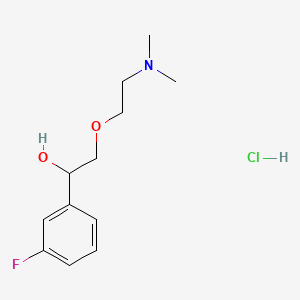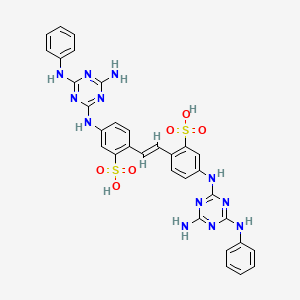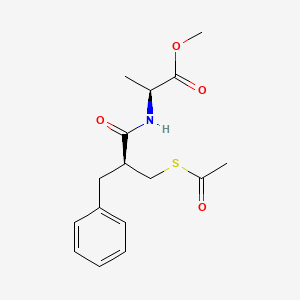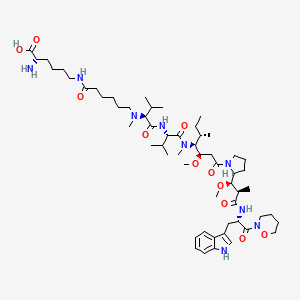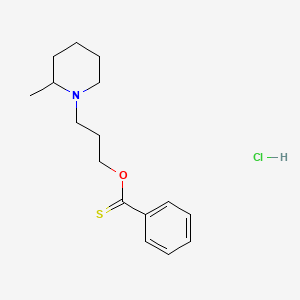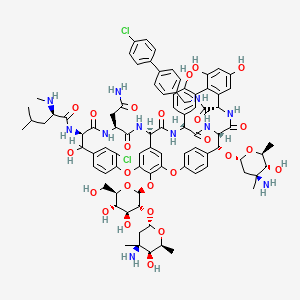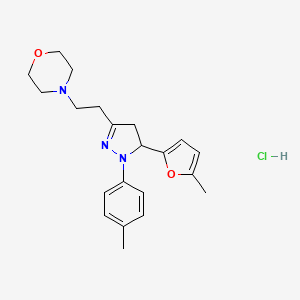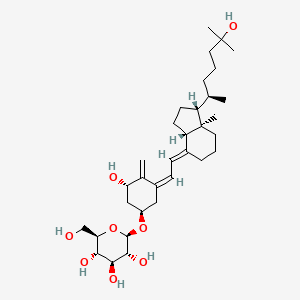
1,25-Dihydroxyvitamin D3 3-glycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4HF9ADM3YJ, also known as 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, is a derivative of calcitriol, which is the hormonally active form of vitamin D. This compound has a molecular formula of C33H54O8 and a molecular weight of 562.78 g/mol . It is known for its significant role in calcium homeostasis and bone metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves multiple steps, starting from the precursor calcitriol. The process typically includes glycosylation reactions where a glucose moiety is attached to the calcitriol molecule. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions of temperature and pH.
Industrial Production Methods
In industrial settings, the production of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is scaled up using bioreactors that maintain optimal conditions for the glycosylation process. The use of recombinant enzymes and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3BETA
Aplicaciones Científicas De Investigación
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: Researchers use it to investigate the role of vitamin D derivatives in cellular processes and gene expression.
Medicine: It is studied for its potential therapeutic effects in conditions such as osteoporosis, chronic kidney disease, and certain cancers.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
Mecanismo De Acción
The mechanism of action of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it regulates the expression of genes involved in calcium and phosphate homeostasis . This regulation is crucial for maintaining bone health and preventing disorders related to calcium imbalance.
Comparación Con Compuestos Similares
Similar Compounds
Calcitriol: The parent compound of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, known for its role in calcium homeostasis.
Alfacalcidol: Another vitamin D analog used in the treatment of osteoporosis and renal osteodystrophy.
Doxercalciferol: A synthetic vitamin D2 analog used to manage secondary hyperparathyroidism.
Uniqueness
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is unique due to its glycosylated structure, which enhances its stability and bioavailability compared to non-glycosylated analogs. This modification also allows for targeted delivery and controlled release in therapeutic applications, making it a valuable compound in both research and clinical settings.
Propiedades
Número CAS |
89497-11-0 |
|---|---|
Fórmula molecular |
C33H54O8 |
Peso molecular |
578.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O8/c1-19(8-6-14-32(3,4)39)24-12-13-25-21(9-7-15-33(24,25)5)10-11-22-16-23(17-26(35)20(22)2)40-31-30(38)29(37)28(36)27(18-34)41-31/h10-11,19,23-31,34-39H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,27-,28-,29+,30-,31-,33-/m1/s1 |
Clave InChI |
UCQHUTIFFMTBFB-DAHKFYDDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


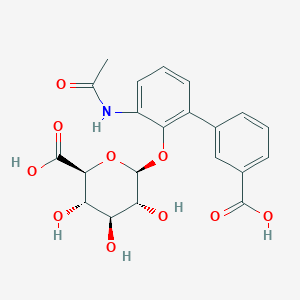
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
